
(2S)-1,1,1-trifluoro-2-phenyl-3-buten-2-ol
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Overview
Description
(2S)-1,1,1-trifluoro-2-phenyl-3-buten-2-ol is a useful research compound. Its molecular formula is C10H9F3O and its molecular weight is 202.17 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-1,1,1-trifluoro-2-phenyl-3-buten-2-ol, and how can stereochemical purity be ensured?
- Methodology : Asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) is critical for stereocontrol. Fluorination steps may use reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Enantiomeric excess can be monitored via chiral HPLC or polarimetry during synthesis. Post-reaction purification via recrystallization or chromatography is recommended to remove diastereomers .
- Example : For similar trifluoromethyl alcohols, Pd-catalyzed cross-coupling or enantioselective reduction of ketones using chiral ligands (e.g., BINAP) achieved >90% ee .
Q. How can the enantiomeric purity of this compound be determined?
- Methodology : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers via split signals in ¹⁹F or ¹H spectra .
- Validation : Compare retention times or spectral splits with racemic and enantiopure standards .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Primary Techniques :
- ¹H/¹³C/¹⁹F NMR : Identify structural motifs (e.g., trifluoromethyl, phenyl, and allylic alcohol groups).
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula.
Q. What are common synthetic impurities, and how can they be mitigated?
- Byproducts :
- Diastereomers : Formed due to incomplete stereocontrol; minimized via optimized catalyst loading.
- Defluorination products : Generated under harsh reaction conditions; controlled by mild fluorinating agents.
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Case Study : If ¹⁹F NMR shows unexpected splitting, conduct variable-temperature NMR to rule out dynamic effects. For crystallographic ambiguity (e.g., disordered fluorine atoms), refine data with restraints or use complementary techniques like electron diffraction .
- Computational Aids : DFT calculations (e.g., Gaussian) simulate spectra to match experimental data, resolving discrepancies .
Q. What catalytic systems improve yield in large-scale synthesis?
- Catalyst Design : Heterogeneous catalysts (e.g., immobilized Ru-BINAP complexes) enhance recyclability. Solvent screening (e.g., scCO₂ for fluorinated systems) improves reaction efficiency.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to optimize temperature and pressure .
Q. How does the compound interact with biological targets, and what assays are suitable for studying its metabolic stability?
- Biological Assays :
- CYP450 Inhibition : Liver microsome assays with LC-MS quantification.
- Plasma Stability : Incubate compound in plasma (human/rat) and track degradation via HPLC.
- Comparative Analysis : Analog studies (e.g., fluorinated ethanol derivatives) show trifluoromethyl groups enhance metabolic resistance by steric blocking of oxidative enzymes .
Q. Safety and Compliance
Properties
Molecular Formula |
C10H9F3O |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
(2S)-1,1,1-trifluoro-2-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H9F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h2-7,14H,1H2/t9-/m0/s1 |
InChI Key |
QZTXJLLJGFCKCH-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@](C1=CC=CC=C1)(C(F)(F)F)O |
Canonical SMILES |
C=CC(C1=CC=CC=C1)(C(F)(F)F)O |
Origin of Product |
United States |
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